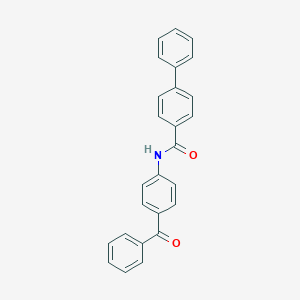

N-(4-benzoylphenyl)-4-phenylbenzamide

Description

N-(4-Benzoylphenyl)-4-phenylbenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzoylphenyl group at the 4-position. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related compounds ().

Properties

Molecular Formula |

C26H19NO2 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-4-phenylbenzamide |

InChI |

InChI=1S/C26H19NO2/c28-25(21-9-5-2-6-10-21)22-15-17-24(18-16-22)27-26(29)23-13-11-20(12-14-23)19-7-3-1-4-8-19/h1-18H,(H,27,29) |

InChI Key |

GGIKJLZDFDWKGJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzoylphenyl)-4-phenylbenzamide typically involves the amidation of 4-aminobenzophenone with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzoylphenyl)-4-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-benzoylphenyl)-4-phenylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers. It is also studied for its photoreactive properties.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as photoreactive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-benzoylphenyl)-4-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. In the case of photoreactive applications, the compound absorbs light energy and undergoes a photochemical reaction, leading to the formation of reactive intermediates that can covalently modify target molecules.

Comparison with Similar Compounds

Lipid-Lowering Benzamide Derivatives

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, ):

- Structure: Features a 5-fluoroindole-2-carboxamide moiety attached to the benzoylphenyl group.

- Activity: At 15 mg/kg, it reduced plasma triglycerides by 38% and increased HDL cholesterol by 28% in hyperlipidemic rats.

- Mechanism: Likely modulates peroxisome proliferator-activated receptor (PPAR) pathways, similar to fibrates ().

N-(4-Benzoylphenyl)pyrrole-2-carboxamide derivatives (–17):

- Structure: Substitutes the indole ring with a pyrrole-2-carboxamide group.

- Activity: Compounds 3 and 5 reduced total cholesterol by 25–30% and triglycerides by 35–40% in Triton WR-1339-induced hyperlipidemic rats, with HDL increases comparable to bezafibrate.

- Advantage: The pyrrole ring enhances metabolic stability compared to indole derivatives.

- Structure: A fibrate with two methyl groups and a phenoxy moiety.

- Activity: Reduced coronary events by 22% in patients with low HDL via PPARα activation, lowering triglycerides by 31%.

- Comparison: N-(4-Benzoylphenyl)-4-phenylbenzamide derivatives exhibit similar triglyceride-lowering efficacy but with structural novelty that may improve target specificity.

Maleimide and Sulfonamide Derivatives

N-(4-Benzoylphenyl)maleimide (Series 7, ):

- Structure: Maleimide core substituted with benzoylphenyl.

- Activity: Demonstrated 10–15× higher potency in cancer cell lines compared to chalcone derivatives due to enhanced electron-withdrawing effects.

- SAR: Replacement of benzoyl with heterocycles (e.g., pyridyl) further increased activity, suggesting flexibility in the aryl substitution.

N-[3-[(4-Fluorophenyl)sulfonylamino]phenyl]-4-phenylbenzamide ():

- Structure: Incorporates a sulfonylamino group and fluorophenyl substitution.

- Activity: Acts as a STING inhibitor, blocking inflammatory pathways, unlike lipid-focused benzamides.

- Key Difference: Sulfonamide groups confer distinct electronic properties, redirecting biological activity toward immune modulation.

Halogenated and Methoxy-Substituted Analogs

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB, ):

- Structure: Bromine and nitro groups at the 4- and 2-positions, respectively.

- Crystallography: Exhibits two molecules per asymmetric unit, with dihedral angles of 44.5° between benzene rings, influencing packing density.

- Limitation: Reduced solubility compared to non-halogenated analogs due to hydrophobic bromine.

4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide ():

- Structure: Methoxy and thiazole substitutions.

- Property: Increased lipophilicity (logP ~3.8) enhances membrane permeability but may limit aqueous solubility.

Data Tables: Comparative Pharmacological Profiles

Mechanistic Insights and Structural-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs): Benzoyl and nitro groups (e.g., 4MNB) enhance receptor binding via dipole interactions but may reduce solubility.

- Heterocyclic Substitutions: Pyrrole () and indole () rings improve metabolic stability and potency in lipid regulation.

- Sulfonamide vs. Benzamide: Sulfonamide derivatives () shift activity toward immune pathways, underscoring the role of functional groups in target selection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.